1-(4-butoxybenzoyl)-3-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-imidazol-2-one
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Overview
Description
1-(4-butoxybenzoyl)-3-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-imidazol-2-one is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-butoxybenzoyl)-3-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-imidazol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route might include:
Formation of the Imidazole Ring: This can be achieved through the condensation of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Butoxybenzoyl Group: This step involves the acylation of the imidazole ring with 4-butoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-butoxybenzoyl)-3-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a corresponding sulfone or carboxylic acid derivative, while reduction could yield an alcohol or amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(4-butoxybenzoyl)-3-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-imidazol-2-one would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-butoxybenzoyl)-3-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one: Similar structure but without the sulfonyl group.
1-(4-butoxybenzoyl)-3-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-imidazole: Similar structure but without the carbonyl group.
Uniqueness
1-(4-butoxybenzoyl)-3-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-imidazol-2-one is unique due to the presence of both the butoxybenzoyl and methylbenzenesulfonyl groups, which can impart specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
1-(4-butoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-3-4-15-28-18-9-7-17(8-10-18)20(24)22-13-14-23(21(22)25)29(26,27)19-11-5-16(2)6-12-19/h5-14H,3-4,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSXRVWEEQJINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2C=CN(C2=O)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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